3-氟-4-(甲硫基)苯硼酸

描述

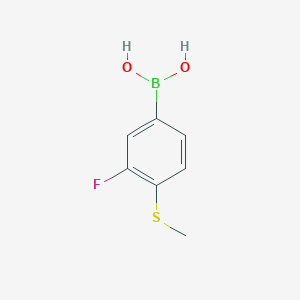

3-Fluoro-4-(methylthio)phenylboronic acid is a compound that is likely to share some chemical properties with the compounds discussed in the provided papers, given the presence of a phenylboronic acid moiety and a sulfur-containing substituent. While the papers do not directly discuss 3-Fluoro-4-(methylthio)phenylboronic acid, they provide insights into the behavior of similar compounds which can be extrapolated to hypothesize about the properties and reactivity of 3-Fluoro-4-(methylthio)phenylboronic acid.

Synthesis Analysis

The synthesis of compounds similar to 3-Fluoro-4-(methylthio)phenylboronic acid can be complex, involving multiple steps and specific reagents. For instance, the synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst involves the introduction of boronic acid groups to the aromatic ring, which is a common step in synthesizing phenylboronic acids . The synthesis of difluoro(phenylthio)methylation compounds involves the use of bromodifluoro(phenylthio)methane and silver hexafluoroantimonate, indicating that halogenated reagents and metal catalysts or activators might be involved in the synthesis of 3-Fluoro-4-(methylthio)phenylboronic acid .

Molecular Structure Analysis

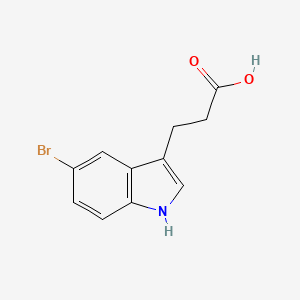

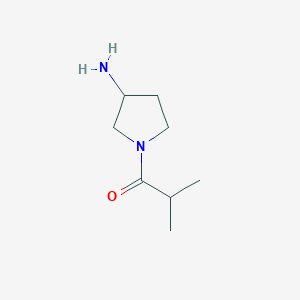

The molecular structure of 3-Fluoro-4-(methylthio)phenylboronic acid would include a phenyl ring with a boronic acid group and a methylthio substituent. The presence of fluorine and sulfur atoms would influence the electronic distribution in the molecule. For example, the fluorine atom would be expected to withdraw electron density through its high electronegativity, while the methylthio group would be electron-donating due to the presence of sulfur, which can have implications for the reactivity of the boronic acid .

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions, particularly in the formation of boronate complexes and Suzuki coupling reactions. The ortho-substituent in phenylboronic acids, such as the methylthio group in 3-Fluoro-4-(methylthio)phenylboronic acid, can influence the reactivity and selectivity of these reactions . Additionally, the presence of a fluorine atom could affect the stability of intermediates and the overall reaction pathway, as seen in the generation and reactivity of α-fluorocarbocations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-(methylthio)phenylboronic acid would be influenced by its functional groups. The boronic acid group is known to be susceptible to changes in pH, forming boronate esters under certain conditions. The fluorine and sulfur atoms would affect the compound's polarity, boiling point, and solubility. The electronic effects of these substituents could also impact the acidity of the boronic acid and its ability to form complexes with diols or amines .

科学研究应用

1. 在葡萄糖传感中的应用

Bao 等人(2021 年)探索了含氟苯硼酸(EDOT-FPBA)的 3,4-乙撑二氧噻吩在生理条件下进行无酶葡萄糖传感中的应用。该研究证明了该化合物在葡萄糖识别和传感应用中的潜力 (Bao 等人,2021 年)。

2. 在合成工艺中的作用

Qiu 等人(2009 年)讨论了 2-氟-4-溴联苯的实用合成,它是某些材料制造中的关键中间体,其中含氟苯硼酸用于交叉偶联反应 (Qiu 等人,2009 年)。

3. 对吸附机制的影响

Piergies 等人(2013 年)对苯硼酸的氟和甲酰类似物(包括 3-氟苯硼酸)进行了光谱研究。该研究提供了对氟等取代基如何影响这些化合物吸附模式的见解 (Piergies 等人,2013 年)。

4. 光学调制应用

Mu 等人(2012 年)探索了苯硼酸(包括氟取代变体)在碳纳米管中用于光学调制的应用。这项研究强调了此类化合物在开发具有特定光学性质的先进材料中的作用 (Mu 等人,2012 年)。

5. 结构和生物学研究

Adamczyk-Woźniak 等人(2013 年)描述了双苯并恶唑硼和它们的苯硼酸的氟类似物的合成。这些化合物(包括具有氟取代基的化合物)显示出独特的分子结构,这是通过 X 射线测量确定的,表明它们在结构和生物学研究中的潜力 (Adamczyk-Woźniak 等人,2013 年)。

6. 氟取代基的影响

Gozdaldalik 等人(2017 年)研究了氟取代基对苯硼化合物性质的影响。他们讨论了氟原子的吸电子特性如何影响这些化合物在各种应用中的酸度、稳定性和结构 (Gozdalik 等人,2017 年)。

7. 有机硼化合物的开发

Jańczyk 等人(2012 年)开发了有机硼化合物(包括具有氟取代基的化合物)作为氟离子的路易斯酸受体。这项研究表明氟取代苯硼酸在传感和分析应用中的潜在用途 (Jańczyk 等人,2012 年)。

8. 氟化杂环化合物的合成

Shi 等人(1996 年)探索了使用氟丙烯酸结构单元合成含氟杂环化合物的过程,证明了氟取代苯硼酸在创建复杂有机结构中的作用 (Shi 等人,1996 年)。

安全和危害

3-Fluoro-4-(methylthio)phenylboronic acid is considered hazardous. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation4.

未来方向

The future directions for the use of 3-Fluoro-4-(methylthio)phenylboronic acid are not explicitly mentioned in the search results. However, boronic acids are valuable tools in organic synthesis and medicinal chemistry, suggesting potential future applications in these areas2.

属性

IUPAC Name |

(3-fluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDNUZUKUGDDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620307 | |

| Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(methylthio)phenylboronic acid | |

CAS RN |

221030-80-4 | |

| Record name | [3-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)